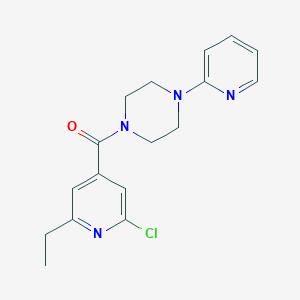

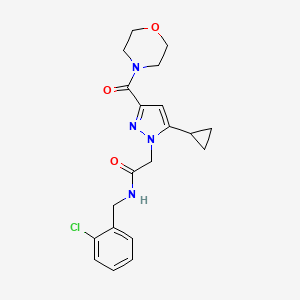

![molecular formula C19H18N2O6S B2362690 Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946236-72-2](/img/structure/B2362690.png)

Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate” is a compound that belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis

Thiazoles are planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They are used in the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación

Antioxidant Applications

Thiazole derivatives are known for their antioxidant properties. They can neutralize free radicals and prevent oxidative stress, which is a factor in the development of chronic diseases such as cancer and heart disease .

Analgesic and Anti-inflammatory Applications

Compounds with a thiazole core have been shown to exhibit analgesic and anti-inflammatory activities. This makes them potential candidates for the development of new pain relief drugs .

Antimicrobial and Antifungal Applications

The thiazole ring is present in many potent biologically active compounds, including antimicrobial and antifungal agents. This suggests that Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate could be used to develop new treatments for bacterial and fungal infections .

Antiviral Applications

Thiazole derivatives have shown activity against various viral infections. This includes potential anti-HIV activity, making them a subject of interest for developing antiretroviral therapies .

Neuroprotective Applications

Due to their role in the synthesis of neurotransmitters, thiazoles may have neuroprotective effects. This could lead to new treatments for neurodegenerative diseases or brain injuries .

Antitumor and Cytotoxic Applications

Some thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. This indicates that Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate could be used in cancer research to develop new chemotherapeutic agents .

Mecanismo De Acción

Target of Action

Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that belongs to the family of thiazole derivatives . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with a variety of biological targets, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest a complex interaction with various biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may have diverse molecular and cellular effects.

Action Environment

The solubility of thiazole derivatives in water, alcohol, and ether may suggest that the compound’s action, efficacy, and stability could be influenced by the solvent environment.

Propiedades

IUPAC Name |

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-24-13-7-11(8-14(25-2)16(13)26-3)17(22)21-19-20-12-6-5-10(18(23)27-4)9-15(12)28-19/h5-9H,1-4H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBOKXHGGXGOAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)

![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)

![1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2362618.png)

![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)